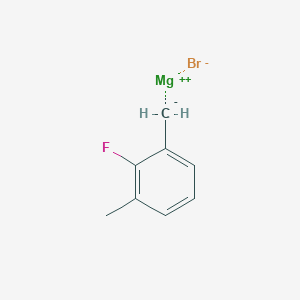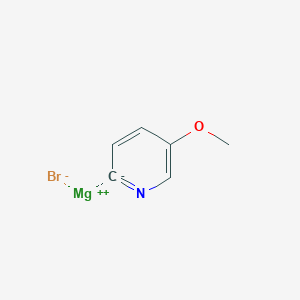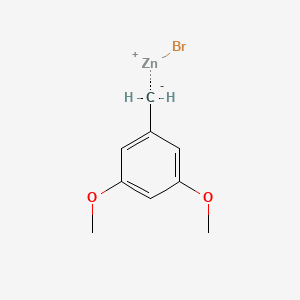
2-Fluoro-3-methylbenzylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-methylbenzylmagnesium bromide is an organometallic compound with the molecular formula C8H8BrFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The presence of both a fluorine and a methyl group on the benzyl ring makes this compound particularly interesting for various chemical transformations.
Méthodes De Préparation
2-Fluoro-3-methylbenzylmagnesium bromide can be synthesized through the reaction of 2-fluoro-3-methylbenzyl bromide with magnesium in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Reagents: 2-Fluoro-3-methylbenzyl bromide, magnesium turnings
Solvent: Anhydrous THF
Temperature: Reflux conditions
Atmosphere: Inert gas (nitrogen or argon)
Analyse Des Réactions Chimiques
2-Fluoro-3-methylbenzylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary or tertiary alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes, ketones
Halides: Alkyl halides, aryl halides
Catalysts: Palladium or nickel catalysts for coupling reactions
Major products formed from these reactions include secondary or tertiary alcohols, substituted benzyl compounds, and biaryl compounds.
Applications De Recherche Scientifique
2-Fluoro-3-methylbenzylmagnesium bromide has several applications in scientific research:
Organic Synthesis: Used as a key reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functionalized materials and polymers.
Chemical Biology: Applied in the modification of biomolecules for studying biological processes.
Mécanisme D'action
The mechanism by which 2-Fluoro-3-methylbenzylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The fluorine and methyl substituents on the benzyl ring can influence the reactivity and selectivity of the Grignard reagent. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparaison Avec Des Composés Similaires
2-Fluoro-3-methylbenzylmagnesium bromide can be compared with other similar Grignard reagents, such as:
- 2-Fluoro-3-(trifluoromethyl)benzylmagnesium bromide
- 2-Fluoro-4-methylbenzylmagnesium bromide
- 3-Fluoro-2-methylbenzylmagnesium bromide
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different reactivity and selectivity in chemical reactions compared to its analogs.
Propriétés
IUPAC Name |
magnesium;2-fluoro-1-methanidyl-3-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-6-4-3-5-7(2)8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTSDOZWEMPPNI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[CH2-])F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














